molecular formula C9H11BO4 B591623 (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid CAS No. 1048330-10-4

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid

Cat. No.: B591623
CAS No.: 1048330-10-4
M. Wt: 193.993
InChI Key: CDWTTYCJDYKRNE-UHFFFAOYSA-N
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Description

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is an organoboron compound with the molecular formula C₉H₁₁BO₅. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxycarbonyl group at the 3-position and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Safety and Hazards

“(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The future directions of research on “(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid” and other boronic acids are likely to focus on further understanding their mechanisms of action and exploring their potential applications in various fields, including medicinal chemistry and life science research .

Mechanism of Action

Target of Action

The primary targets of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is a type of organoboron reagent, which is generally environmentally benign and has been developed for specific coupling conditions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway is widely applied in transition metal catalysed carbon–carbon bond forming reactions . The compound’s action can lead to the formation of new C–C bonds at stereogenic centres .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s worth noting that boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols , which could potentially influence their pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various biochemical processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-(methoxycarbonyl)-4-methylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl₂, in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Uniqueness: (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is unique due to the presence of both methoxycarbonyl and methyl groups, which influence its reactivity and selectivity in chemical reactions. The methoxycarbonyl group is electron-withdrawing, while the methyl group provides steric hindrance, making this compound particularly useful in selective cross-coupling reactions .

Properties

IUPAC Name

(3-methoxycarbonyl-4-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWTTYCJDYKRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716600
Record name [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048330-10-4
Record name [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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